molecular formula C16H19NO4S2 B4593995 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine

Cat. No.: B4593995
M. Wt: 353.5 g/mol
InChI Key: DWECAMADJUGBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine is a useful research compound. Its molecular formula is C16H19NO4S2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.07555043 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Research

One significant application is in the development of cardiovascular drugs. Research by Carosati et al. (2009) on a closely related compound, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, highlights its role as a blocker of cardiovascular L-type calcium channels. The study investigated the stereoselective behavior of this compound, demonstrating its potential in developing drugs targeting cardiovascular conditions by modulating calcium channels. This insight into stereoselectivity and binding properties at the molecular level is crucial for the design of more effective and selective cardiovascular therapeutics (Carosati et al., 2009).

Materials Science

In materials science, the focus has been on developing new materials with specific electronic or photovoltaic properties. For instance, Jayapal et al. (2018) reported on dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands for potential use in dye-sensitized solar cells (DSSCs). The study underscores the synthesis and photovoltaic studies of these complexes, which show moderate power conversion efficiency. Although not directly mentioning 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, the research on related sulfone and pyridinyl-based structures provides a foundational understanding of how similar compounds could be tailored for enhanced performance in solar energy applications (Jayapal et al., 2018).

Synthetic Chemistry

In synthetic chemistry, the compound's utility is evident in the synthesis of complex molecules. Research into the development of novel synthetic pathways often leverages the unique chemical properties of sulfone-containing compounds. For example, the work by Smolobochkin et al. (2017) demonstrates the acid-catalyzed reaction of a similar compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, with phenols to form new 1-(arylsulfonyl)pyrrolidines. This method signifies a straightforward approach to synthesizing pyrrolidine-1-sulfonylarene derivatives, showcasing the compound's versatility in facilitating chemical transformations (Smolobochkin et al., 2017).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-20-12-7-8-14(21-2)16(11-12)23(18,19)17-9-3-5-13(17)15-6-4-10-22-15/h4,6-8,10-11,13H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWECAMADJUGBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.